molecular formula C20H20N2O5S B2663806 N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide CAS No. 690643-88-0

N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide

Cat. No.: B2663806
CAS No.: 690643-88-0
M. Wt: 400.45
InChI Key: HBUPWRFCKBIDHD-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a synthetic benzamide derivative intended for research use only. This compound is not for diagnostic or therapeutic use. Benzamide derivatives are a significant area of investigation in medicinal chemistry, with published research indicating their potential as a scaffold for developing novel bioactive molecules . Structurally, it features a benzamide core substituted with a furylmethyl group and a benzenesulfonamide moiety containing a methoxy phenyl ring. This specific arrangement of functional groups is characteristic of a class of molecules studied for their interactions with various biological targets. Similar N-substituted benzamide and sulfonamide compounds have been reported in scientific literature for their potential pharmacological properties. For instance, some N-phenylbenzamide derivatives have been identified as potent antiviral agents by increasing intracellular levels of the host defense factor APOBEC3G, demonstrating activity against viruses such as hepatitis B virus (HBV) . Other structurally related sulfonamide-containing benzamides have been characterized for their crystal structures and molecular interactions, highlighting their relevance in crystallography and materials science . Researchers may find this compound valuable for programs involving biochemical screening, structure-activity relationship (SAR) studies, or as a synthetic intermediate. The presence of the sulfonamide group can contribute to hydrogen bonding interactions in molecular complexes, as observed in related crystal structures . Handle this product with care, using appropriate personal protective equipment. Refer to the safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-26-17-4-2-6-19(12-17)28(24,25)22-13-15-7-9-16(10-8-15)20(23)21-14-18-5-3-11-27-18/h2-12,22H,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUPWRFCKBIDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the furylmethyl and methoxyphenylsulfonylamino groups through a series of substitution and coupling reactions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations under controlled conditions of temperature and pressure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding furan derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group may yield furan carboxylic acids, while reduction of a nitro group would produce aniline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural attributes and molecular parameters with analogs from the literature:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reference
Target Compound C₂₀H₁₉N₂O₄S* ~383.44 3-Methoxyphenylsulfonyl, 2-furylmethyl
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 275.31 4-Methoxyphenylsulfonyl
4-{[(4-Methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)benzamide C₂₃H₂₂N₂O₃ 374.43 4-Methoxyphenylacetyl, 3-methylphenyl
N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide C₂₁H₂₀N₂O₄S 396.46 4-Ethoxyphenylsulfonyl
N4-Acetylsulfamethazine (C₁₀H₁₂N₂O₄S) C₁₀H₁₂N₂O₄S 256.28 Acetyl, pyrimidinylamino

*Note: The molecular formula of the target compound is inferred from its IUPAC name and CAS registry details .

Key Observations :

  • Substituent Position : The 3-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl analogs (e.g., ). Positional isomerism can influence electronic properties and binding interactions.
  • Heterocyclic Moieties : The 2-furylmethyl group distinguishes the target from compounds with alkyl or aryl substituents (e.g., methylphenyl in ). Furans may enhance solubility or metabolic stability.
  • Sulfonamide Linkage : All listed compounds share a sulfonamide (-SO₂NH-) bridge, a common pharmacophore in antimicrobial and enzyme-inhibiting agents .
Elemental Analysis Comparison

Selected analytical data for related compounds:

Compound Name Calculated (C/H/N) Found (C/H/N) Reference
N4-Acetylsulfamethazine C:46.87%; H:4.72%; N:10.93% C:47.08%; H:4.84%; N:10.78%
N4-Lauroylsulfacetamide C:60.58%; H:8.13%; N:7.06% C:60.84%; H:8.04%; N:6.99%

Implications :

  • Minor deviations (<1%) between calculated and found values are typical for synthetic compounds.
  • The target compound’s elemental composition (predicted C:62.65%; H:4.95%; N:7.30%) would require experimental validation.

Biological Activity

N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide, a compound with the molecular formula C20H20N2O5SC_{20}H_{20}N_{2}O_{5}S and a molecular weight of 400.4482 g/mol, has garnered attention in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Furylmethyl group : Contributes to its reactivity and interaction with biological targets.
  • Sulfonamide moiety : Known for its role in antibiotic activity and enzyme inhibition.
  • Benzamide core : Often linked to various biological activities, including anti-inflammatory and analgesic effects.
PropertyValue
Molecular FormulaC20H20N2O5S
Molecular Weight400.4482 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents
Melting PointNot determined

Antimicrobial Activity

Research indicates that compounds similar to N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide exhibit significant antimicrobial properties. A study investigating sulfonamide derivatives highlighted their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for DNA replication and cell division.

Anticancer Activity

Several studies have suggested that benzamide derivatives possess anticancer properties. For instance, compounds with similar sulfonamide structures have been shown to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved include:

  • Inhibition of topoisomerases : Enzymes critical for DNA replication.
  • Induction of reactive oxygen species (ROS) : Leading to oxidative stress in cancer cells.

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that related compounds effectively inhibited protein O-GlcNAc transferase (an enzyme implicated in cancer progression), thereby suggesting potential therapeutic applications in oncology .
  • Antibacterial Efficacy : In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with clear zones of inhibition observed at concentrations as low as 10 mg/ml .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of O-GlcNAc transferase

The biological activities of N-(2-furylmethyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide can be attributed to its structural components:

  • Sulfonamide Group : Known for mimicking p-aminobenzoic acid (PABA), it disrupts bacterial folate synthesis.
  • Furylmethyl Group : Enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

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